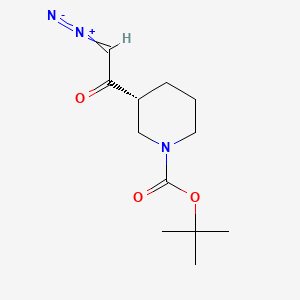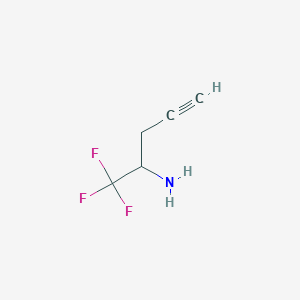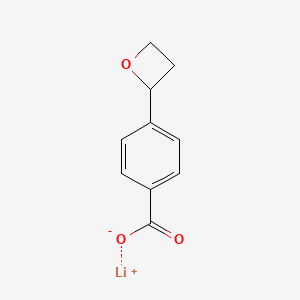
2-Methyl-4-(piperidin-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperidin-4-yloxy)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methyl-4-hydroxypyridine with piperidine under specific conditions. The hydroxyl group on the pyridine ring is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: 2-Carboxy-4-(piperidin-4-yloxy)pyridine.
Reduction: 2-Methyl-4-(piperidin-4-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-4-(piperidin-4-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a model compound to understand the behavior of similar structures in biological systems.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidin-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 2-Methyl-4-(piperidin-2-ylmethyl)pyridine hydrochloride
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
Comparison: 2-Methyl-4-(piperidin-4-yloxy)pyridine is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |
InChI Key |
VYDBQUILPMNJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)

![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)

